

Comparative Analysis of High-Affinity Sigma-1 Receptor Ligands

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of high-affinity ligands for the Sigma-1 receptor (σ 1R), a unique intracellular chaperone protein. Due to the limited availability of public data for "**PD 109488**," this document focuses on a comparative analysis of well-characterized and selective sigma-1 receptor ligands, which likely share a similar target profile. The data presented here is intended to serve as a valuable resource for researchers in neuroscience, oncology, and psychiatry, facilitating the selection of appropriate tool compounds for preclinical studies.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of several well-characterized sigma-1 receptor ligands. Ki values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand and are inversely proportional to the binding affinity. A lower Ki value indicates a higher binding affinity. The data is compiled from various in vitro radioligand binding assays.



Compound	Class	Sigma-1 Ki (nM)	Sigma-2 Ki (nM)	Selectivity (σ2/σ1)	Reference
PD 144418	Antagonist	0.08	1377	17212.5	[1]
(+)- Pentazocine	Agonist	4.8	1698	353.8	[2]
Haloperidol	Antagonist	3.2	507	158.4	[2]
NE-100	Antagonist	1.1	133	120.9	[2]
BD1047	Antagonist	8.7	124	14.3	[2]
SA4503 (cutamesine)	Agonist	4.6	63.1	13.7	[3]
PRE-084	Agonist	44	>10,000	>227	[4]
S1RA (E- 52862)	Antagonist	17	6300	370.6	[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of sigma-1 receptor ligands.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

Radioligand:--INVALID-LINK---Pentazocine (specific activity ~34 Ci/mmol)



- Membrane Preparation: Guinea pig brain membrane homogenates (a rich source of sigma-1 receptors)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0
- Test Compounds: Stock solutions of the compounds of interest dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: Haloperidol (10 μ M) or another suitable sigma-1 ligand at a high concentration.
- 96-well microplates
- · Glass fiber filters
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Cell harvester

Procedure:

- Membrane Preparation: Thaw the guinea pig brain membrane homogenates on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of approximately 300 µg per well.[5]
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and membrane preparation.
 - Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
 - Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.



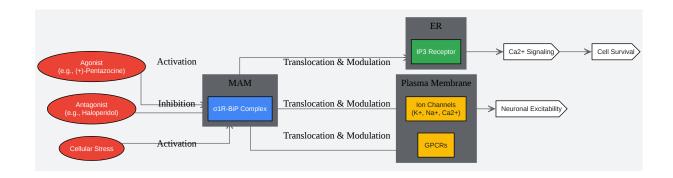
- Radioligand and Compound Addition: Add --INVALID-LINK---Pentazocine to a final concentration of ~5 nM.[6] Add the test compounds at a range of concentrations (e.g., 0.1 nM to 10 μM).[5]
- Incubation: Incubate the plate at 37°C for 90 minutes.[6]
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7] Upon stimulation by agonists, it can translocate to other cellular compartments to interact with various ion channels and signaling proteins.[7][8]





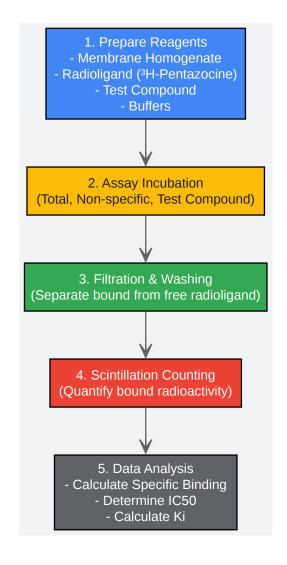
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Caption: Sigma-1 Receptor Signaling Cascade.

Experimental Workflow for Ligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.





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